molecular formula C7H14N2 B1628158 6,8-Diazabicyclo[3.2.2]nonane CAS No. 85555-10-8

6,8-Diazabicyclo[3.2.2]nonane

Cat. No.: B1628158
CAS No.: 85555-10-8
M. Wt: 126.2 g/mol
InChI Key: QZYJGKCPTZVTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Diazabicyclo[3.2.2]nonane is a diazabicyclic scaffold of significant interest in medicinal chemistry, particularly as a conformationally constrained bridged piperazine . Its primary research value lies in its role as a key pharmacophore for the development of ligands targeting sigma (σ) receptors . Structure-affinity relationship studies have shown that derivatives of this bicyclic system can exhibit high affinity and selectivity for σ1 receptors, which are implicated in pathophysiological processes such as psychosis, depression, and uncontrolled cell proliferation . This makes the scaffold a promising starting point for investigating novel atypical antipsychotics, antidepressants, and anti-tumor agents . Furthermore, the constrained ethylenediamine substructure of the this compound system helps to reduce conformational flexibility, providing critical insights into the active conformation required for receptor binding and aiding in the optimization of potent and selective lead compounds . Research has also identified specific derivatives that demonstrate selective growth inhibition against various human tumor cell lines, including small cell lung cancer and bladder carcinoma cells . Beyond oncology and CNS research, structurally related diazabicyclo[3.2.2]nonane derivatives have been explored as potent and selective inhibitors for enzymes like butyrylcholinesterase (BChE), indicating potential application in Alzheimer's disease research . This compound is intended for research purposes only and is not intended for diagnostic or therapeutic use. CAS Number : 85555-10-8 Molecular Formula : C7H14N2 Average Mass : 126.203 Da Monoisotopic Mass : 126.115698 Da

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85555-10-8

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

IUPAC Name

6,8-diazabicyclo[3.2.2]nonane

InChI

InChI=1S/C7H14N2/c1-2-6-4-9-7(3-1)5-8-6/h6-9H,1-5H2

InChI Key

QZYJGKCPTZVTGT-UHFFFAOYSA-N

SMILES

C1CC2CNC(C1)CN2

Canonical SMILES

C1CC2CNC(C1)CN2

Origin of Product

United States

Significance of Bridged Nitrogen Heterocycles in Chemical Biology Research

Bridged nitrogen heterocycles are a class of organic compounds characterized by their three-dimensional structures, which has made them highly valuable in the fields of medicinal chemistry and drug discovery. nih.gov The presence of a nitrogen atom at a bridgehead position is a common feature in a multitude of natural products, many of which exhibit significant biological activities, including anti-cancer and anti-bacterial properties. rsc.org

The rigid framework of these bicyclic systems offers several advantages in drug design. By incorporating bridged systems, chemists can positively influence the pharmacokinetic profile of potential drug candidates, often leading to reduced lipophilicity and enhanced metabolic stability. nih.gov Furthermore, the conformational constraints imposed by the bridged structure can lead to improved binding interactions between a small molecule and its biological target, such as an enzyme or receptor. nih.gov It is noteworthy that approximately 60% of small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle, underscoring the architectural importance of these structures in drug development. nih.govmdpi.com The stability of these compounds and the ability of nitrogen atoms to form hydrogen bonds with biological macromolecules like DNA contribute to their prevalence in biologically active molecules. nih.govmdpi.com

Rationale for Investigating the 6,8 Diazabicyclo 3.2.2 Nonane Scaffold

Intrinsic Structural Characteristics and Their Research Implications

The this compound core is a bicyclic ring system containing two nitrogen atoms. ontosight.ai This rigid structure is advantageous for creating spiro systems and its adaptability is beneficial in drug design, leveraging the electronic properties of the nitrogen atoms. The synthesis of this framework can be achieved through methods like the Dieckmann-analogous cyclization. nih.govnih.gov

The specific three-dimensional arrangement of atoms in the this compound scaffold is crucial for its biological activity. ontosight.ai For instance, derivatives of this compound have been synthesized and studied for their affinity towards sigma (σ) and opioid receptors. nih.govresearchgate.netacs.org Research has shown that the substituents on the bicyclic framework significantly influence receptor affinity. For example, substituents at position 2 have been found to decrease σ1 receptor affinity, potentially due to unfavorable interactions with the receptor protein. nih.gov Conversely, high σ1 affinity has been achieved with derivatives lacking a substituent at this position. nih.gov Furthermore, the basicity of the nitrogen at position 6 plays a critical role, as a reduction in basicity leads to a significant decrease in σ1 affinity. researchgate.net

The table below summarizes the receptor binding affinities of selected this compound derivatives, illustrating the structure-activity relationships.

CompoundReceptor Affinity (Ki, nM)
(+)-(1S,5S)-6-allyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonaneσ1: 11
(2R)-configured dimethylamine (B145610) derivativeσ1: 23.8
(+)-methyl (1S,2R,5R)-8-[2-(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-yl)-6,8-diazabicyclo[3.2.2]nonane-6-carboxylateκ-opioid: 1.0

This table is generated based on data from scientific publications. nih.govnih.govacs.org

Intramolecular Cyclization Reactions as Key Steps

Context within Bicyclic Amine Chemistry and Heterocyclic Scaffolds

The this compound scaffold is part of the broader family of bicyclic amines and nitrogen-containing heterocycles, which are of significant interest in organic and medicinal chemistry. rsc.orgopenmedicinalchemistryjournal.com Compounds within the diazabicyclononane class have been explored for a range of potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities. ontosight.ai The unique bicyclic structure with two nitrogen atoms makes it a subject of interest for creating complex organic molecules with potential biological activities. ontosight.ai

The synthesis of such complex molecules often involves multi-step reactions to construct the bicyclic ring system and introduce specific substituents. ontosight.ai The this compound framework, with its constrained conformation, provides a rigid scaffold that can be systematically modified to probe interactions with biological targets. This approach is valuable in establishing structure-activity relationships and in the rational design of new therapeutic agents. nih.govacs.org The study of this and similar bicyclic systems contributes to a deeper understanding of how three-dimensional structure influences biological function, a fundamental principle in modern drug discovery. nih.gov

Conformational Landscape and Theoretical Structural Analysis of 6,8 Diazabicyclo 3.2.2 Nonane Systems

Computational Investigations of Conformational Space

Computational chemistry provides powerful tools to explore the potential energy surface of 6,8-diazabicyclo[3.2.2]nonane and its derivatives, identifying stable conformations and the energy barriers between them.

Ab Initio and Density Functional Theory (DFT) Calculations for Geometry Optimization

Theoretical calculations are fundamental to understanding the geometry of bicyclic systems. Density Functional Theory (DFT) has been employed to investigate the structural properties of diazabicyclo[3.2.2]nonane systems. For instance, in a comparative study of cyclization reactions to form various diazabicyclic compounds, geometry optimizations of the this compound framework were performed using the B3LYP functional with the 6-31G(d) basis set. publish.csiro.au Such calculations help to predict key structural parameters like bond lengths, bond angles, and torsional angles of the ground state geometry.

The general approach involves starting with an initial guess for the molecular structure and using algorithms to find the coordinates that correspond to a minimum on the potential energy surface. nih.gov Vibrational frequency calculations are then typically performed at the same level of theory to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies. nih.gov For related isomers like 1,5-diazabicyclo[3.2.2]nonane, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to reveal electronic features such as electron density distribution and the HOMO-LUMO gap.

Table 1: Common Computational Methods for Geometry Optimization

Method Functional Basis Set Application
Density Functional Theory (DFT) B3LYP 6-31G(d) Geometry optimization of 6,8-diazabicyclo[3.2.2]nonanes. publish.csiro.au

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a method to explore the conformational space of molecules over time, providing insights into their dynamic behavior. This technique has been applied to study complex systems incorporating the diazabicyclo[3.2.2]nonane scaffold, particularly in the context of ligand-receptor interactions. units.it

For example, MD simulations were used to analyze the binding of bicyclic compounds to the σ1 receptor, helping to rationalize structure-affinity relationships. units.it In another study, the binding mechanism of a PET radioligand, [¹⁸F]ASEM, which features a diazabicyclo[3.2.2]nonane ring, with the α7-nicotinic acetylcholine (B1216132) receptor was investigated. The simulations revealed that the diazabicyclo[3.2.2]nonane ring engages in cation-π and hydrophobic interactions within the binding site, which helps to anchor the ligand. These studies highlight how MD simulations can sample different conformations of the bicyclic system within a biological environment, which is crucial for drug design. units.itacs.org

Analysis of Ring Conformations and Energy Minima (e.g., Chair-Chair, Boat-Chair Forms)

For analogous, well-studied systems like bicyclo[3.3.1]nonanes, which have two six-membered rings, the primary conformations are the twin-chair (CC) and boat-chair (BC). rsc.org The twin-chair is often the most stable form, but appropriate substitutions can shift the equilibrium towards a boat-chair conformation to avoid unfavorable steric interactions, such as 1,3-diaxial repulsion. rsc.org For example, 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes consistently adopt a boat-chair conformation. rsc.org

In the this compound system, the piperazine (B1678402) ring can adopt chair or boat-like conformations, which combine with the various possible conformations of the seven-membered cycloheptane (B1346806) ring (e.g., chair, boat, twist-chair, twist-boat). This leads to a more complex conformational landscape than in bicyclo[3.3.1]nonanes. The relative energies of these conformers determine the predominant shape of the molecule in a given environment. Modeling studies on substituted 6,8-diazabicyclo[3.2.2]nonanes have shown that different orientations at a receptor site are possible, implying the existence of multiple low-energy conformations. nih.gov

Spectroscopic and Diffraction-Based Structural Elucidation

Experimental methods are indispensable for validating the structures predicted by computational models and for determining the precise atomic arrangement in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Studies for Conformational Insights

In the context of this compound systems, NMR spectroscopy has been essential for structure confirmation during multi-step syntheses of various derivatives. nih.govnih.govresearchgate.net While detailed conformational analyses of the parent compound using NMR are not widely reported, the technique is routinely used to establish the constitution and relative stereochemistry of its derivatives. For the related bicyclo[3.3.1]nonane system, variable-temperature NMR studies have been used to investigate the equilibrium between different conformers, though in some cases, the energy barrier is too low to observe distinct signals for minor conformers even at low temperatures. rsc.org

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's structure in the solid state, offering precise measurements of bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.

Similarly, an X-ray crystal structure analysis was crucial in determining the absolute configuration of a key intermediate in the synthesis of 2,5-diazabicyclo[2.2.2]octanes, a related bicyclic system. publish.csiro.au These examples demonstrate the definitive structural information that X-ray diffraction provides for complex bicyclic amine systems.

Table 2: Example of Crystallographic Data for a 1,4-Diazabicyclo[3.2.2]nonane Derivative (Isomer)

Parameter Form I Form II
Chemical Formula C₁₄H₁₉BrN₂O₂, C₄H₂O₄ C₁₄H₁₉BrN₂O₂, C₄H₂O₄
Formula Weight 441.28 441.28
Temperature (K) 100(2) 100(2)
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/n
a (Å) 20.763(3) 19.0231(17)
b (Å) 6.9443(10) 6.4005(6)
c (Å) 13.080(2) 14.9082(12)
β (°) 107.965(5) 98.243(3)
Volume (ų) 1811.6(5) 1818.6(3)

Data sourced from a study on polymorphs of 1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid 4-bromophenyl ester fumarate (B1241708). upc.edu

Gas-Phase Electron Diffraction for Molecular Geometry

A review of scientific literature indicates that a gas-phase electron diffraction (GED) analysis for the parent, unsubstituted this compound has not been reported. However, the molecular geometry of a substituted derivative, 2,2,4,4-tetramethyl-6,8-bis(triflyl)-3-oxa-6,8-diaza-2,4-disilabicyclo[3.2.2]nonane , has been investigated using gas-phase electron diffraction combined with mass spectrometry (GED/MS) and supported by DFT calculations. rsc.orgresearchgate.net

This analysis revealed a significant difference between the compound's structure in the gas phase and in the solid state. researchgate.netresearchgate.net While X-ray diffraction of the crystal identified only a single conformer, the GED study showed that a conformational equilibrium exists in the gas phase. researchgate.netresearchgate.net The study determined that the gas phase consists of a mixture of two distinct conformers. researchgate.netresearchgate.net This finding underscores that the molecular geometry can be influenced by the physical state, with intermolecular forces in the crystal lattice locking the structure into a single conformation, while in the gas phase, the isolated molecule can explore multiple stable conformations. researchgate.net

Table 1: Conformational Findings for a Substituted this compound Derivative This table summarizes the conformational analysis of 2,2,4,4-tetramethyl-6,8-bis(triflyl)-3-oxa-6,8-diaza-2,4-disilabicyclo[3.2.2]nonane.

Analysis MethodPhaseNumber of Conformers Detected
Gas-Phase Electron Diffraction (GED)Gas2 researchgate.netresearchgate.net
Single Crystal X-ray DiffractionSolid1 researchgate.netresearchgate.net

Influence of Substituents on Conformational Preferences and Dynamics

Substituents on the this compound skeleton profoundly influence the conformational preferences and dynamics of the ring system, which in turn dictates its interaction with biological targets such as receptors.

Studies on a series of 6-allyl-6,8-diazabicyclo[3.2.2]nonane derivatives have demonstrated that substituents at the C2 position significantly impact sigma(σ₁) receptor affinity. nih.gov The presence of 2-hydroxy, 2-methoxy, 2,2-dimethoxy, or 2-oxo groups was found to decrease σ₁ receptor affinity, which is attributed to unfavorable steric or electronic interactions with the receptor protein. nih.gov Conversely, the highest affinity for the σ₁ receptor was achieved when the C2 position was unsubstituted. nih.gov For instance, (+)-(1S,5S)-6-allyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonane , which lacks a C2 substituent, displays a high σ₁ receptor affinity with a Kᵢ value of 11 nM. nih.gov

Table 2: Influence of C2-Substituents on σ₁ Receptor Affinity Data derived from structure-affinity relationship studies of 6-allyl-6,8-diazabicyclo[3.2.2]nonane derivatives. nih.gov

C2-Substituentσ₁ Receptor Affinity
-OH, -OCH₃, =ODecreased
None (unsubstituted)High (Kᵢ = 11 nM for lead compound)

The nature and stereochemistry of substituents on the nitrogen atoms (N6 and N8) also play a critical role in defining the molecule's three-dimensional shape and its pharmacological activity. In a series of derivatives designed as kappa (κ) opioid receptor agonists, both the specific substituent and the stereoisomeric configuration were key determinants of binding affinity. acs.orgacs.org The affinity for the κ receptor was found to decrease in the order of the N-substituent: CO₂CH₃ > benzyl (B1604629) > COCH₂CH₃. acs.orgacs.org

Crucially, the stereochemistry of the bicyclic framework dictates the spatial orientation of the pharmacophoric elements. Derivatives with a (1S,2R,5R)-configuration exhibited the highest κ receptor affinity. acs.org This optimal configuration results in specific dihedral angles of 97° and 45° for the N(pyrrolidine)−C−C−N(phenylacetamide) structural element, highlighting a clear preference for a particular conformation for effective receptor binding. acs.org The most potent compound identified in this series was (+)-methyl (1S,2R,5R)-8-[2-(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-yl)-6,8-diazabicyclo[3.2.2]nonane-6-carboxylate , with a Kᵢ value of 1.0 nM. acs.org

Table 3: Effect of N-Substituents and Stereochemistry on κ-Opioid Receptor Affinity Data for stereoisomeric this compound derivatives. acs.orgacs.org

ConfigurationN-Substituentκ Receptor Affinity (Kᵢ)
(1S,2R,5R)-CO₂CH₃1.0 nM
Not Specified-BenzylLower than -CO₂CH₃
Not Specified-COCH₂CH₃Lower than -Benzyl

The introduction of different atoms into the bicyclic framework itself, as seen in 2,2,4,4-tetramethyl-6,8-bis(triflyl)-3-oxa-6,8-diaza-2,4-disilabicyclo[3.2.2]nonane , also alters the conformational dynamics. The presence of silicon and oxygen atoms in the ring, combined with bulky triflyl groups on the nitrogens, leads to a gas-phase equilibrium between two conformers, a behavior not observed in the solid state. researchgate.netresearchgate.net

Structure Activity Relationship Sar Profiling of 6,8 Diazabicyclo 3.2.2 Nonane Derivatives

Identification of Structural Determinants for Receptor Affinity

Research has shown that the introduction of specific functional groups at various positions can dramatically influence binding affinity. For instance, in a series of 6-allyl-6,8-diazabicyclo[3.2.2]nonane derivatives, the presence of a substituent at position 2 was found to decrease σ1 receptor affinity, possibly due to unfavorable interactions with the receptor protein. researchgate.netnih.gov Conversely, compounds lacking a substituent at this position exhibited high σ1 affinity. researchgate.netnih.gov For example, (+)-(1S,5S)-6-allyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonane, which is unsubstituted at position 2, displayed a high σ1 receptor affinity with a Ki value of 11 nM. researchgate.netnih.gov

Furthermore, the nature of the substituents on the nitrogen atoms (N-6 and N-8) plays a crucial role. The presence of two aromatic moieties is a common feature in many potent 6,8-diazabicyclo[3.2.2]nonane-based sigma receptor ligands. acs.orgnih.govfigshare.com The dissection and rearrangement of these aromatic groups have been explored to understand their contribution to receptor binding. researchgate.net

The conformational restriction imposed by the bicyclic framework is another critical factor. units.it This rigidity helps to pre-organize the pharmacophoric elements into a conformation that is favorable for binding to the receptor, potentially increasing affinity compared to more flexible analogues. units.it

Modulation of Biological Target Binding through Substituent Variation

The affinity and selectivity of this compound derivatives can be finely tuned by systematically varying the substituents on the scaffold. This includes modifying the N-substituents, altering the stereochemistry, and introducing different bridging moieties.

The substituents on the nitrogen atoms of the this compound ring system are pivotal in determining the affinity for sigma receptors. Studies have revealed that relatively large, though not necessarily aromatic, substituents at the N-6 position are required for high σ1 receptor affinity. researchgate.net For instance, derivatives with a dimethylallyl residue at this position have shown Ki values in the nanomolar range (17-20 nM). researchgate.net

Conversely, substituents that decrease the basicity of the N-6 nitrogen lead to a significant drop in σ1 affinity. researchgate.net This suggests that a certain level of basicity at this position is essential for optimal interaction with the receptor.

The nature of the substituent at the N-8 position also significantly influences affinity. In a series of compounds bearing two aromatic moieties, variations in the second aromatic residue attached to the bicyclic framework led to changes in both σ1 and σ2 receptor affinities. acs.orgnih.govfigshare.com For example, certain benzyl (B1604629) ether and benzylidene derivatives were identified as potent σ1 ligands. acs.orgfigshare.com

The stereochemistry of this compound derivatives is a critical factor governing their interaction with receptors. The rigid, chiral scaffold allows for the synthesis of all possible stereoisomers, enabling a detailed investigation of their differential binding affinities. researchgate.netnih.gov

For instance, in the development of delta-opioid receptor ligands derived from SNC80, it was found that compounds based on an (R)-glutamate-derived bicyclic scaffold possessed higher delta receptor affinity than their (S)-glutamate-derived counterparts. researchgate.net Specifically, a compound with the same spatial arrangement of substituents as SNC80 around the benzhydryl stereocenter exhibited the highest delta receptor affinity in its series (Ki = 24 nM). nih.gov

Furthermore, the orientation of substituents on the bicyclic ring can be crucial. In a study of 6-allyl-6,8-diazabicyclo[3.2.2]nonane derivatives, the configuration at position 2 was established through a diastereoselective reduction followed by a Mitsunobu inversion, highlighting the importance of controlling the stereochemistry at this position to modulate receptor affinity. researchgate.netnih.gov The observation that diastereoisomeric alcohols can have significantly different potencies underscores the importance of the specific 3D arrangement of functional groups for effective ligand-receptor interactions. nih.gov

The bridging moieties within the this compound framework are fundamental to its pharmacological activity. The inherent three-carbon bridge (propane bridge) of this system imparts a specific conformational rigidity to the piperazine (B1678402) ring. acs.org This constraint is a key factor in achieving high affinity for certain receptors, such as the σ1 receptor. nih.gov

Embedding the essential pharmacophoric elements for σ1 receptor binding—a basic amino group and two lipophilic residues—within this bicyclic framework has resulted in ligands with particularly high affinity. nih.gov For example, a this compound derivative with a hydroxyl group on the bridge demonstrated very high affinity for σ1 receptors, with a Ki value of 6.5 nM. nih.gov

The length and substitution of the bridge can also be modulated to influence activity. Expansion of the three-carbon bridge to a four-carbon bridge, creating a 7,9-diazabicyclo[4.2.2]decane system, has been investigated to understand the impact on σ1 and σ2 receptor affinities. psu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For this compound derivatives, QSAR studies can provide valuable insights into the structural features that govern their receptor affinity and selectivity.

While specific QSAR models exclusively for this compound derivatives are not extensively detailed in the provided context, the principles of QSAR are highly relevant to understanding their SAR. The development of such models would involve compiling a dataset of these compounds with their measured biological activities (e.g., Ki values for receptor binding). Various molecular descriptors, representing the physicochemical properties and structural features of the molecules, would then be calculated. These descriptors can include electronic, steric, and hydrophobic parameters.

By applying statistical methods, a mathematical model is generated that relates these descriptors to the biological activity. Such a model can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent and selective ligands. For instance, a 3D-QSAR model, which considers the three-dimensional properties of the molecules, could be particularly useful for this rigid scaffold. The development of a 3D homology model of the σ1 receptor has enabled the analysis of the binding of bicyclic compounds through molecular dynamics simulations, which can provide data for and be complemented by QSAR studies. units.it These combined approaches can help in rationalizing the observed SAR and in the design of novel σ1 ligands. units.it

Conformational Rigidity and Its Impact on SAR

The conformational rigidity of the this compound scaffold is a defining feature that significantly influences its structure-activity relationship (SAR). This rigidity, arising from the bridged bicyclic structure, locks the piperazine ring into a specific conformation. This pre-organization of the molecule can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity compared to more flexible, monocyclic analogues like piperazines. units.it

The constrained nature of the this compound system allows for a more precise positioning of substituents in three-dimensional space. This is crucial for optimizing interactions with specific binding pockets in target receptors. For instance, the defined orientation of pharmacophoric elements has been exploited in the design of potent kappa-opioid receptor agonists based on a related diazabicyclic scaffold. researchgate.net

Studies comparing conformationally restricted ligands with their more flexible counterparts often demonstrate the benefits of rigidity. For example, bridged piperazines have shown higher cytotoxic effects against certain cancer cell lines compared to their monocyclic piperazine counterparts, a finding that correlates with their increased σ1 affinity. units.it However, the relationship between rigidity and affinity is not always straightforward. Expanding the bridge from a three-carbon to a four-carbon chain, which alters the rigidity and conformation, has been shown to influence σ1 and σ2 receptor affinities, sometimes leading to decreased affinity. psu.edu This highlights that while rigidity is a key tool in drug design, the specific conformation stabilized by the bicyclic system must be optimal for binding to the target receptor.

Receptor Binding Profiles and Molecular Mechanisms of Action for 6,8 Diazabicyclo 3.2.2 Nonane Ligands

Characterization of Sigma Receptor Interactions (σ1 and σ2)

Derivatives of 6,8-diazabicyclo[3.2.2]nonane have been extensively investigated for their ability to bind to sigma receptors, σ1 and σ2, which are implicated in a range of cellular functions and are overexpressed in certain cancer cell lines.

The binding affinities of this compound derivatives for sigma receptors are typically determined through competitive radioligand binding assays. nih.gov These experiments measure the ability of a test compound to displace a known high-affinity radioligand from the σ1 or σ2 receptor.

A series of these bicyclic compounds were evaluated for their affinity at σ1 and σ2 receptors, often using guinea pig brain homogenates and specific radioligands. nih.gov For example, the (2R)-configured dimethylamine (B145610) derivative 19a showed a promising σ1 receptor affinity with a Ki value of 23.8 nM. nih.gov In another study, the unsubstituted compound (+)-(1S,5S)-6-allyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonane (23a) demonstrated high σ1 affinity with a Ki value of 11 nM. nih.govebi.ac.uk

Further studies on derivatives bearing two aromatic moieties revealed varied affinities. The enantiomer ent-11a was identified as a potent σ1 ligand with a Ki of 91 nM, while compound 17b showed notable σ2 affinity with a Ki of 159 nM. acs.orgnih.gov Some analogues designed as delta-opioid ligands also displayed significant sigma receptor affinity, highlighting the polypharmacological nature of this scaffold. nih.gov For instance, compound 25 showed a σ2 affinity (Ki = 83 nM) that was in a similar range to its delta-opioid receptor affinity (Ki = 75 nM). nih.gov

Table 1: Sigma Receptor Binding Affinities of Selected this compound Derivatives

Compound σ1 Affinity (Ki, nM) σ2 Affinity (Ki, nM) Source(s)
(2R)-dimethylamine 19a 23.8 - nih.gov
(2S)-(dichlorophenyl)acetamide 22b 184 263 nih.gov
(+)-(1S,5S)-6-allyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonane (23a) 11 - nih.govebi.ac.uk
ent-11a 91 - acs.orgnih.gov
ent-17a 104 - acs.orgnih.gov
17b - 159 acs.orgnih.gov
8b - 400 acs.orgnih.gov
Compound 25 - 83 nih.gov

Structure-affinity relationship (SAR) studies have provided critical insights into the binding mechanisms of this compound ligands at sigma receptors. A key finding is that substituents on the bicyclic framework can significantly influence binding affinity. Specifically, substituents at the 2-position of the nonane (B91170) ring have been shown to decrease σ1 receptor affinity, which is thought to be due to unfavorable steric interactions with the receptor protein. nih.govebi.ac.ukresearchgate.net Consequently, derivatives without a substituent at this position, such as compound 23a , tend to exhibit higher σ1 affinity. nih.govebi.ac.uk

The basicity of the nitrogen atoms in the diazabicyclic core is also crucial. It has been shown that substituents that reduce the basicity of the N-6 nitrogen lead to a significant drop in σ1 affinity. researchgate.net Further mechanistic hypotheses suggest that the N-8 nitrogen of certain bicyclic derivatives interacts with a proton donor site on the σ1 receptor. researchgate.net The orientation of the ligand within the binding pocket is therefore critical. For example, the nearly C2-symmetric benzyl (B1604629) derivative 3 can adopt multiple orientations, allowing either N-6 or N-8 to interact with the receptor's key site, resulting in very high, subnanomolar σ1 affinity. researchgate.net

The this compound scaffold can be modified to achieve either selective binding to one sigma receptor subtype or a desired profile of polypharmacology, engaging multiple receptors.

For instance, the (2R)-configured dimethylamine 19a demonstrated promising selectivity for the σ1 receptor. nih.gov Conversely, other derivatives show affinity for both σ1 and σ2 subtypes. The (2S)-configured (dichlorophenyl)acetamide 22b displayed a binding profile at both σ1 (Ki = 184 nM) and σ2 (Ki = 263 nM) receptors. nih.gov

Several compounds based on this framework exhibit significant polypharmacology, interacting with both sigma and opioid receptors. While developed as potent delta-opioid ligands, some analogues retain considerable affinity for sigma receptors. nih.gov Compound 25 is a notable example, with its σ2 affinity (Ki = 83 nM) being nearly equivalent to its δ-opioid affinity (Ki = 75 nM). nih.gov Similarly, while the primary focus of another study was on kappa-opioid agonists, the lead compound ent-23 was noted for its high selectivity against other classical opioid receptors and related receptor systems, implying a characterization of its off-target effects which would include sigma receptors. acs.orgnih.gov This dual-target affinity profile is a key characteristic of the polypharmacology associated with this ligand class.

Opioid Receptor Subtype Engagement (δ, μ, κ)

The rigid this compound core is an effective scaffold for developing ligands that target opioid receptor subtypes—delta (δ), mu (μ), and kappa (κ)—with high affinity and selectivity.

Radioligand displacement assays have been instrumental in quantifying the binding affinities of these compounds at the three main opioid receptor subtypes. A series of derivatives designed as analogues of the potent δ-opioid agonist SNC80 showed that compounds built on an (R)-glutamate-derived bicyclic scaffold have higher delta receptor affinity than their (S)-glutamate-derived counterparts. nih.gov

Another series of studies focused on developing conformationally constrained κ-opioid receptor agonists. acs.orgnih.gov These efforts led to the identification of (+)-methyl (1S,2R,5R)-8-[2-(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-yl)-6,8-diazabicyclo[3.2.2]nonane-6-carboxylate (ent-23 ), which displayed exceptionally high affinity for the κ-receptor with a Ki value of 1.0 nM. acs.orgnih.gov This compound also showed high selectivity over μ and δ receptors. acs.orgnih.gov The affinity for the κ receptor was found to be dependent on the N-substituent, following the order: CO2CH3 > benzyl > COCH2CH3. acs.orgnih.gov

Table 2: Opioid Receptor Binding Affinities of Selected this compound Derivatives

Compound κ Affinity (Ki, nM) μ Affinity (Ki, nM) δ Affinity (Ki, nM) Source(s)
ent-23 (WMS-0121) 1.0 >10,000 >10,000 acs.orgnih.gov
ent-19 70 - - acs.org
ent-25 120 - - acs.org
Compound 24 - - 24 nih.govresearchgate.net
Compound 25 - - 75 nih.govresearchgate.net

The functional activity of these ligands—whether they act as agonists or antagonists—is directly linked to their specific chemical structure and stereochemistry. The conformationally restricted nature of the this compound framework plays a pivotal role in this determination.

Functional assays, such as the [35S]GTPγS binding assay, are used to determine the intrinsic activity of these compounds. In studies of κ-opioid ligands, the highly potent compound ent-23 was confirmed to be a full agonist, demonstrating an EC50 value (87 nM) comparable to the prototypical full κ-agonist U-69,593 (EC50 = 80 nM). nih.govacs.org The specific (1S,2R,5R)-configuration was critical for achieving this high-affinity agonism. acs.orgnih.gov

Similarly, in the pursuit of δ-opioid ligands, the most potent binders, compounds 24 and 25 , were evaluated in [35S]GTPγS assays and showed intrinsic activity nearly identical to that of the full δ-agonist SNC80, confirming their agonistic properties. nih.gov These findings underscore how the rigid bicyclic scaffold, combined with specific stereochemistry and substituent placement, can effectively drive agonist activity at distinct opioid receptor subtypes. nih.govnih.gov

Interaction with Other Neurotransmitter and Signaling Receptors

Nicotinic Acetylcholine (B1216132) Receptor Modulations

Derivatives of the 1,4-diazabicyclo[3.2.2]nonane scaffold have shown significant promise as ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes, which are implicated in cognitive processes. nih.govmdpi.com

One notable compound, 4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride (SSR180711), has been identified as a high-affinity α7 nAChR agonist. semanticscholar.org The pharmacological profile of this compound has served as a benchmark for the development of other α7-selective agonists. For instance, a 1,4-diazabicyclo[3.2.2]nonane phenyl carbamate (B1207046) derivative (compound 7aa) was developed and demonstrated high affinity for the α7 subtype with a Ki value of 23 nM and significant agonist activity. semanticscholar.org

Researchers have also explored amides of 3,6-diazabicyclo[3.2.2]nonane as α4β2 nAChR ligands. nih.gov One such derivative, a propanone-substituted compound, exhibited a Ki of 35 nM for the α4β2 nAChR. nih.gov Another area of investigation involves the use of the 1,4-diaza-bicyclo[3.2.2]nonane scaffold in the creation of α7 agonists. nih.gov For example, the compound CP-810,123, which incorporates this scaffold, showed a Ki value of 13.5 nM for rat α7 nAChRs. nih.gov

The combination of a dibenzothiophene (B1670422) dioxide moiety as a hydrogen bond acceptor with the 1,4-diazabicyclo[3.2.2]nonane as a cationic center has led to the discovery of exceptionally high-affinity ligands for the α7 nAChR. mdpi.com One such compound, 7-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-2-fluorodibenzo-[b,d]thiophene 5,5-dioxide (also known as DBT-10), was selected for radiolabeling and in vivo imaging studies due to its promising binding profile. mdpi.com

Table 1: Binding Affinities of this compound Derivatives at Nicotinic Acetylcholine Receptors

Compound Name/Class Receptor Subtype Binding Affinity (Ki) Reference
1,4-diazabicyclo[3.2.2]nonane phenyl carbamate (compound 7aa) α7 nAChR 23 nM semanticscholar.org
Propanone derivative of 3,6-diazabicyclo[3.2.2]nonane α4β2 nAChR 35 nM nih.gov
CP-810,123 rat α7 nAChR 13.5 nM nih.gov

Dopamine (B1211576) Receptor Subtype Interactions (e.g., D2)

The interaction between ligands and the D2 dopamine receptor is a critical area of research, particularly for the development of antipsychotic medications and imaging agents for neurological disorders. mdpi.comrug.nl While the direct interaction of this compound derivatives with dopamine receptors is a developing area of study, broader research into dopaminergic ligands provides a framework for understanding these potential interactions.

Studies have shown that bifunctional compounds targeting both D2 and non-α7 nACh receptors can be designed. ucsd.edu This suggests the possibility of developing this compound-based ligands with dual activity. The D2 dopamine receptor is a key target for many antipsychotic drugs and plays a crucial role in modulating dopamine release. mdpi.comrug.nl

Molecular Modeling of Ligand-Receptor Complexes

Computational Docking and Binding Site Analysis

Molecular modeling techniques, such as computational docking, are invaluable tools for predicting the binding modes of ligands within receptor pockets and for understanding the forces that govern these interactions. This approach has been successfully applied to various ligand-receptor systems, including those involving diazabicycloalkane scaffolds. acs.org

For instance, high-throughput structure-based computational docking has been employed to discover novel and selective ligands for the σ1 receptor, a target for which some this compound derivatives show affinity. acs.org This method involves screening large libraries of compounds against the three-dimensional structure of the receptor to identify promising candidates. acs.org

In the context of nAChRs, molecular docking studies have been used to analyze the binding of ligands containing the diazabicyclo[3.2.2]nonane ring. These studies help in visualizing the orientation of the ligand within the binding site and identifying key residues that contribute to the interaction.

Understanding Key Interaction Motifs (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The binding of a ligand to its receptor is dictated by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, cation-π interactions, and van der Waals forces. Understanding these key interaction motifs is crucial for rational drug design.

In the case of α7 nAChR ligands, the diazabicyclo[3.2.2]nonane ring is known to participate in significant cation-π and hydrophobic interactions with aromatic residues such as Tyr91, Trp145, Tyr184, and Tyr191, which helps to anchor the ligand securely in the binding site. Additionally, other parts of the ligand molecule can form π-π stacking interactions with residues like Trp53.

The development of pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for binding, is another important aspect of understanding ligand-receptor interactions. acs.org For σ1 receptor ligands, a common pharmacophore model includes a basic nitrogen atom and two hydrophobic groups. acs.org

6,8 Diazabicyclo 3.2.2 Nonane As a Core Scaffold in Medicinal Chemistry Research

Scaffold Application in the Design of Receptor Ligands

The rigid structure of the 6,8-diazabicyclo[3.2.2]nonane scaffold allows for the precise positioning of pharmacophoric groups, making it a valuable tool in the design of ligands for various receptors. ontosight.ai This is particularly evident in the development of ligands for sigma (σ) and opioid receptors.

A significant body of research has focused on developing this compound-based ligands for σ₁ and σ₂ receptors, which are implicated in a range of neurological disorders and cancer. researchgate.netacs.org Structure-activity relationship (SAR) studies have revealed key determinants for high affinity and selectivity. For instance, a relatively large substituent at the N-6 position is generally required for high σ₁ receptor affinity. researchgate.net Conversely, substituents at the 2-position of the bicyclic core tend to decrease σ₁ receptor affinity, likely due to unfavorable steric interactions with the receptor protein. researchgate.netnih.gov In some cases, compounds lacking a substituent at the 2-position have demonstrated high σ₁ affinity. nih.gov

The nature of the substituents on the this compound core also influences selectivity between σ₁ and σ₂ receptors. For example, in a series of derivatives bearing two aromatic moieties, specific benzyl (B1604629) ether and benzylidene substitutions led to potent σ₁ ligands, while other modifications resulted in compounds with higher affinity for the σ₂ receptor. acs.org

Beyond sigma receptors, the this compound scaffold has been employed to create ligands for opioid receptors. Researchers have designed and synthesized derivatives with affinities for delta (δ), mu (μ), and kappa (κ) opioid receptors. researchgate.netresearchgate.net The stereochemistry of the bicyclic framework, derived from either (S)- or (R)-glutamate, has been shown to be a critical factor in determining the affinity for δ receptors. researchgate.net

The following table summarizes the receptor binding affinities of selected this compound derivatives.

CompoundTarget Receptor(s)Binding Affinity (Ki, nM)
(+)-(1S,5S)-6-Allyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonaneσ₁11 nih.gov
ent-11aσ₁91 acs.org
11aσ₁154 acs.org
ent-17aσ₁104 acs.org
17bσ₂159 acs.org
8bσ₂400 acs.org
Derivative of SNC80 (Compound 24)δ-opioid24 researchgate.net
Derivative of SNC80 (Compound 25)δ-opioid, σ₂75 (δ), 83 (σ₂) researchgate.net

Development of Chemical Probes for Biological Target Validation

The this compound scaffold has also been utilized in the development of chemical probes, which are essential tools for validating biological targets. These probes, often radiolabeled, allow for the visualization and quantification of target proteins in biological systems.

One notable example is the development of a fluorine-18 (B77423) labeled 1,4-diazabicyclo[3.2.2]nonane derivative as a potential positron emission tomography (PET) tracer for imaging α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com This highlights the utility of the scaffold in creating probes for neurological targets.

In a different application, a (1S,5R)-3,6-diazabicyclo[3.2.2]nonane substructure was identified as a key component in a virtual screening campaign that led to the discovery of a non-nucleoside inhibitor of the SETD2 methyltransferase. While further optimization is needed, this compound represents a promising starting point for developing specific chemical probes to investigate the role of SETD2 in cancer and other diseases.

The development of such probes is crucial for linking the engagement of a chemical entity with its target to a functional pharmacological response, a critical step before initiating a full-scale drug discovery program. nih.gov

Preclinical Assessment of Cellular and Biochemical Activities

In Vitro Studies on Cell Proliferation and Viability in Research Models

A significant area of research for this compound derivatives has been the investigation of their cytotoxic and anti-proliferative effects in various cancer cell lines. Numerous studies have demonstrated that these compounds can inhibit the growth and reduce the viability of tumor cells. researchgate.netnih.gov

For example, a series of 6-allyl-6,8-diazabicyclo[3.2.2]nonane derivatives showed selective growth inhibition of the A427 human small cell lung cancer cell line. researchgate.netnih.gov Similarly, certain 2-oxo-6,8-diazabicyclo[3.2.2]nonane derivatives with allyl and benzyl substitutions selectively inhibited the growth of the 5637 bladder cancer cell line. researchgate.net In another study, benzyl ether and benzylidene derivatives of the scaffold were identified as potent inhibitors of the A-427 cell line, with one compound exhibiting cytotoxic potency exceeding that of the established chemotherapy drug, cisplatin (B142131). acs.org

The cytotoxic effects are often dose-dependent, and the specific chemical substitutions on the bicyclic core play a crucial role in determining the potency and selectivity of the anti-proliferative activity.

The following table presents the cytotoxic activity of selected this compound derivatives against various human tumor cell lines.

CompoundCell LineActivity (IC₅₀, µM)
11aA-427 (small cell lung cancer)0.92 acs.org
ent-16bA-427 (small cell lung cancer)18.9 nih.gov
21aA-427 (small cell lung cancer)16.4 nih.gov
ent-21aA-427 (small cell lung cancer)20.4 nih.gov
21bA-427 (small cell lung cancer)27.1 nih.gov
ent-17 (methyl ether)A-427 (small cell lung cancer)In the range of cisplatin and oxaliplatin (B1677828) acs.org
ent-22 (methyl ether)A-427 (small cell lung cancer)In the range of cisplatin and oxaliplatin acs.org

Investigation of Molecular Pathways Affected by Compound Interaction (e.g., Apoptosis Induction)

Research into the mechanism of action of cytotoxic this compound derivatives has often pointed towards the induction of apoptosis, or programmed cell death, as a key molecular pathway. researchgate.net For instance, the selective growth inhibition of the A427 cell line by certain bicyclic compounds was attributed to the induction of apoptosis. researchgate.net In these assays, the compounds behaved similarly to the known σ₁ receptor antagonist haloperidol (B65202), which is also known to induce apoptosis. researchgate.net

The involvement of σ receptors in apoptosis is a growing area of interest. Inhibition of the σ₁ receptor or activation of the σ₂ receptor has been linked to the inhibition of tumor growth. nih.gov The ability of this compound-based σ receptor ligands to modulate these pathways underscores their therapeutic potential. Some studies have also suggested that these compounds may potentiate the cytotoxic effects of established anticancer drugs.

Comparative Analysis with Other Bicyclic Scaffold Systems

The unique structural features of the this compound scaffold warrant a comparative analysis with other bicyclic systems used in medicinal chemistry. The constrained nature of this scaffold, with its three-carbon bridge, can offer advantages in terms of receptor binding and selectivity compared to more flexible systems. nih.gov

A direct comparison was made between the this compound series and the homologous 7,9-diazabicyclo[4.2.2]decane series, which has a four-carbon bridge. nih.gov This study suggested that homologation of the carbon bridge did not necessarily lead to improved σ₁ receptor binding. nih.gov This highlights the specific conformational constraints of the [3.2.2] system that are favorable for interacting with this particular target.

When compared to the more flexible open-chain piperazine (B1678402) derivatives, the rigid this compound scaffold has been shown to lead to a significant increase in potency for σ₁ receptor binding. nih.gov For example, one bicyclic derivative was found to be approximately 30-fold more potent than its corresponding flexible piperazine analogue. nih.gov

The this compound system has also been explored alongside other bicyclic amines like those based on the quinuclidine (B89598) and tropane (B1204802) skeletons for targeting nicotinic acetylcholine receptors. mdpi.com Furthermore, derivatives of 3,7-diazabicyclo[3.3.1]nonane have been investigated as ligands for nicotinic acetylcholine receptors and opioid receptors, offering a point of comparison for the influence of the bicyclic framework on pharmacological activity. rsc.org The choice of a particular bicyclic scaffold is therefore a critical design element that can significantly impact the biological profile of a molecule.

Design of Analogues Based on Established Pharmacological Agents

The this compound scaffold has been successfully employed to design analogues of established pharmacological agents, aiming to improve their properties such as receptor affinity, selectivity, or pharmacokinetic profiles.

A notable example is the development of analogues of SNC80, a well-known δ-opioid receptor agonist. researchgate.netresearchgate.net In this work, the this compound framework was used as a constrained replacement for the piperazine ring of SNC80. researchgate.netresearchgate.net By attaching the pharmacophoric N,N-diethylcarbamoylbenzyl residue to the bicyclic core, researchers were able to create novel δ-opioid receptor ligands. researchgate.netresearchgate.net These studies demonstrated that the stereochemistry of the bicyclic scaffold and the presentation of the aromatic moieties were crucial for achieving high δ-receptor affinity. researchgate.net The most potent of these analogues showed agonistic activity comparable to the parent compound, SNC80. researchgate.net

This approach of incorporating a rigid bicyclic scaffold into the structure of a known bioactive molecule represents a powerful strategy for developing new chemical entities with potentially superior pharmacological properties.

Analogues of SNC80 for Opioid Receptor Research

SNC80 is a well-known non-peptidic δ-opioid receptor agonist. biocrick.com Researchers have utilized the this compound core to create novel analogues of SNC80 with the aim of improving its pharmacological profile.

In one approach, the pharmacophoric benzhydryl moiety of SNC80 was dissected, and the two phenyl rings were attached to different positions of the this compound framework. nih.gov This strategy was guided by molecular modeling studies to explore new chemical space for delta agonists. nih.gov The synthesis involved a crucial Dieckmann-analogous cyclization to form the bicyclic core. nih.gov Subsequent modifications, including stereoselective Grignard reaction, dehydration, and introduction of the (N,N-diethylcarbamoylbenzyl) residue, yielded the target compounds. nih.gov

Another series of analogues involved attaching the entire benzhydryl moiety to the this compound scaffold. nih.gov The affinity of these compounds for δ, μ, and κ opioid receptors, as well as sigma receptors, was evaluated. nih.gov

Key Research Findings:

Stereochemistry is Crucial: Analogues built on a bicyclic scaffold derived from (R)-glutamate exhibited higher δ-receptor affinity compared to their counterparts derived from (S)-glutamate. nih.gov

Intact Benzhydryl Moiety is Preferred: Compounds with an intact benzhydryl group were found to be more potent δ-receptor ligands than those with two separate aromatic moieties. nih.gov

High Affinity and Agonist Activity: Compound 24 , which maintains the same spatial arrangement of substituents around the benzhydryl stereocenter as SNC80, demonstrated the highest δ-receptor affinity in its series with a Kᵢ value of 24 nM. nih.gov In [³⁵S]GTPγS assays, the most potent ligands, 24 and 25 , showed nearly the same intrinsic activity as the full agonist SNC80, confirming their agonistic behavior. nih.gov

Mixed Receptor Profile: One of the dissected analogues, ent-3 , showed considerable affinity for both δ (Kᵢ = 740 nM) and μ (Kᵢ = 250 nM) receptors, classifying it as a mixed δ/μ ligand. nih.gov

Selectivity: While many of the potent δ ligands displayed good selectivity against μ and κ receptors, some also showed significant affinity for σ₁ and/or σ₂ receptors. nih.gov For instance, compound 25 had a σ₂ affinity (Kᵢ = 83 nM) comparable to its δ affinity (Kᵢ = 75 nM). nih.gov

Table 1: Binding Affinities of Selected this compound-based SNC80 Analogues

Compoundδ-Opioid Receptor Kᵢ (nM)μ-Opioid Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
24 24--
25 75-83
ent-3 740250-

Analogues of Haloperidol and Rimcazole for Sigma Receptor Investigations

The this compound framework has also been employed to develop ligands for sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders. tandfonline.com These efforts have led to the synthesis of analogues inspired by known sigma receptor ligands like haloperidol and rimcazole. researchgate.netnih.gov

A series of this compound derivatives featuring two aromatic moieties were synthesized and evaluated for their affinity towards σ₁ and σ₂ receptors. acs.orgacs.org The synthesis of these compounds often starts from enantiopure (S)- or (R)-glutamate, allowing for the preparation of all possible stereoisomers. acs.org A key synthetic step is the Dieckmann-analogous cyclization to construct the bicyclic core. researchgate.netebi.ac.uk

Key Research Findings:

High σ₁ Affinity: Several this compound derivatives have shown high affinity for the σ₁ receptor. For example, compound 3a was identified as a potent σ₁ receptor ligand with a Kᵢ value of 6.5 nM. acs.org Another compound, 23a ((+)-(1S,5S)-6-allyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonane), also displayed high σ₁ affinity with a Kᵢ of 11 nM. ebi.ac.uk The (2R)-configured dimethylamine (B145610) 19a showed promising and selective σ₁-receptor affinity (Kᵢ = 23.8 nM). nih.gov

Influence of Substituents: Structure-affinity relationship studies have revealed that substituents at position 2 of the bicyclic system can decrease σ₁ receptor affinity, possibly due to unfavorable interactions with the receptor protein. ebi.ac.uk The placement of the second aromatic group is also critical, with attachment at the N-6 position being favorable for high σ₁ affinity. acs.org

σ₂ Receptor Affinity: High σ₂ affinity was achieved with compounds like 17b (Kᵢ = 159 nM) and 8b (Kᵢ = 400 nM). acs.org

Similar Profile to Atypical Antipsychotics: The (2S)-configured (dichlorophenyl)acetamide 22b exhibited a sigma-receptor binding profile (σ₁: Kᵢ = 184 nM; σ₂: Kᵢ = 263 nM) that is very similar to that of the atypical antipsychotic BMY-14802. nih.gov

Cytotoxic Activity: Some of these bicyclic sigma ligands have demonstrated selective growth inhibition of human tumor cell lines. acs.org For instance, the benzyl ethers 11 and benzylidene derivatives 17 were among the most potent compounds against the A-427 small cell lung cancer cell line. acs.org Compound 11a showed a cytotoxic potency (IC₅₀ = 0.92 μM) that surpasses that of cisplatin. acs.org

Table 2: Binding Affinities of Selected this compound-based Sigma Receptor Ligands

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
3a 6.5-
23a 11-
19a 23.8-
17b -159
8b -400
22b 184263

Emerging Research Directions and Future Prospects for 6,8 Diazabicyclo 3.2.2 Nonane Chemistry

Innovative Synthetic Methodologies for Enhanced Structural Diversity

The generation of diverse libraries of 6,8-diazabicyclo[3.2.2]nonane derivatives is crucial for exploring their full potential in drug discovery. Researchers have developed robust synthetic strategies, often employing a chiral pool approach starting from readily available precursors like (S)- and (R)-glutamate. researchgate.netacs.orgfigshare.com A key transformation in many of these syntheses is an intramolecular Dieckmann-analogous cyclization or an ester condensation to construct the bicyclic core. acs.orgnih.govresearchgate.net

Recent synthetic advancements have focused on stereoselective methods to control the configuration of substituents on the bicyclic frame. For instance, diastereoselective reductions, such as with lithium borohydride (B1222165) (LiBH₄), and stereochemical inversions, like the Mitsunobu reaction, have been effectively used to establish specific stereoisomers. acs.orgnih.gov This stereochemical control is vital, as the biological activity of these compounds is often highly dependent on the spatial arrangement of their substituents. acs.orgdrugbank.com

Furthermore, methodologies for the selective functionalization of the nitrogen atoms at positions 6 and 8 have been developed. This includes the removal of protecting groups like the N-6 allyl group using rhodium-catalyzed double bond isomerization followed by hydrolysis, which then allows for the introduction of a wide range of alkyl and aryl substituents. nih.gov These innovative synthetic routes are continuously expanding the accessible structural diversity of the this compound library, enabling a more thorough investigation of structure-activity relationships (SAR). acs.orgresearchgate.net

Advanced Computational Approaches in Rational Ligand Design

Computational modeling has become an indispensable tool in the rational design of novel this compound-based ligands. Techniques such as molecular docking and pharmacophore modeling are being used to elucidate the binding modes of these ligands within their target proteins. nih.govrsc.org For example, in the design of ligands for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), molecular modeling has been used to study the binding profile of derivatives and understand key interactions, such as the cation–π and van der Waals interactions between the diazabicyclo[3.2.2]nonane ring and aromatic residues in the receptor's binding site. rsc.org

Advanced methods like Free Energy Perturbation Theory (FEP+) are being employed to accurately predict the binding free energy differences between analogues, guiding the synthesis of more potent compounds. rsc.org These computational approaches not only help in understanding the SAR of existing compounds but also enable the in silico screening of virtual libraries, prioritizing the synthesis of candidates with the highest predicted affinity and selectivity. rsc.org The synergy between synthetic chemistry and computational design is accelerating the discovery of new and improved this compound derivatives for specific biological targets.

Exploration of Novel Biological Targets for the Scaffold

The this compound scaffold has proven to be a versatile platform for targeting a range of proteins implicated in various diseases. Initially explored for its utility in creating constrained analogues of biologically active piperazines, its application has expanded significantly. acs.orgnih.gov

A major area of investigation has been the development of ligands for sigma (σ) receptors , both σ₁ and σ₂ subtypes. researchgate.netacs.orgfigshare.comacs.org These receptors are involved in a variety of cellular functions and are considered potential targets for cancer therapeutics. researchgate.netnih.govacs.org Research has shown that substitution patterns on the bicyclic framework significantly influence affinity and selectivity for σ receptor subtypes. researchgate.netnih.gov

Another important target class is the opioid receptors , particularly the kappa (κ) opioid receptor. The rigid scaffold allows for the synthesis of conformationally constrained κ receptor agonists with high affinity. acs.orgdrugbank.com These compounds are being investigated for their potential as analgesics.

The α7 nicotinic acetylcholine receptor (α7-nAChR) is another key target for this scaffold. openmedicinalchemistryjournal.com Ligands targeting this receptor are of interest for the potential treatment of cognitive impairments associated with neurological disorders like schizophrenia and Alzheimer's disease. rsc.orgopenmedicinalchemistryjournal.com

More recently, derivatives of this compound have been conjugated with triterpenoic acids to create potent and selective inhibitors of butyrylcholinesterase (BChE) , an enzyme implicated in the progression of Alzheimer's disease. researchgate.net The introduction of the diazabicyclic moiety was shown to shift the inhibitory activity towards BChE over acetylcholinesterase (AChE). researchgate.net

The structural diversity achievable with the this compound core suggests that its utility can be extended to other biological targets in the future.

Development of Highly Potent and Selective Research Tools

A significant outcome of the research into this compound chemistry is the development of highly potent and selective research tools. These molecules are invaluable for probing the function of their respective biological targets.

For instance, in the realm of κ opioid receptor agonists, (+)-methyl (1S,2R,5R)-8-[2-(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-yl)-6,8-diazabicyclo[3.2.2]nonane-6-carboxylate (ent-23) has been identified as a highly potent agonist with a Ki value of 1.0 nM and high selectivity over other opioid receptors. acs.orgdrugbank.com

In the area of sigma receptor ligands, compounds such as (+)-(1S,5S)-6-allyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonane (23a) have demonstrated high σ₁ receptor affinity with a Ki of 11 nM. researchgate.netnih.gov Other derivatives have shown selective cytotoxicity towards specific human tumor cell lines, highlighting their potential as anticancer agents. researchgate.netacs.orgnih.govacs.org For example, the benzyl (B1604629) ether derivative 11a exhibited a cytotoxic potency (IC₅₀ = 0.92 μM) against the A-427 small cell lung cancer cell line that exceeds that of cisplatin (B142131). acs.orgfigshare.com

The development of such potent and selective probes is essential for validating new drug targets and for elucidating the complex signaling pathways in which these targets are involved.

Compound NameTarget ReceptorActivityReference
(+)-methyl (1S,2R,5R)-8-[2-(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-yl)-6,8-diazabicyclo[3.2.2]nonane-6-carboxylate (ent-23)Kappa Opioid ReceptorKi = 1.0 nM acs.orgdrugbank.com
(+)-(1S,5S)-6-allyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonane (23a)Sigma-1 ReceptorKi = 11 nM researchgate.netnih.gov
11a (a benzyl ether derivative of this compound)Sigma-1/Sigma-2 ReceptorsIC₅₀ = 0.92 μM (A-427 cancer cell line) acs.orgfigshare.com
12 and ent-12 (with a dimethylallyl residue)Sigma-1 ReceptorKi = 20 nM and 17 nM nih.gov

Integration into Advanced Chemical Biology Investigations

The unique properties of this compound derivatives are facilitating their integration into sophisticated chemical biology studies. These compounds serve as powerful tools to dissect complex biological processes at the molecular level. For example, their application in studying cancer biology extends beyond simple cytotoxicity assays. Selective ligands are used to investigate the role of sigma receptors in cancer cell proliferation, survival, and migration. researchgate.netnih.gov The selective growth inhibition of certain cancer cell lines by specific derivatives provides a starting point for identifying new therapeutic strategies. researchgate.netacs.orgnih.gov

In neuroscience, potent and selective ligands for targets like the α7-nAChR and opioid receptors are crucial for studying neural circuits and the pathophysiology of neurological and psychiatric disorders. acs.orgopenmedicinalchemistryjournal.com The conformationally restricted nature of the this compound scaffold allows for the development of ligands with specific agonist or antagonist profiles, enabling a more precise interrogation of receptor function. acs.orgdrugbank.comopenmedicinalchemistryjournal.com The development of radiolabeled versions of these ligands could also lead to new PET imaging agents for visualizing receptor distribution and density in the brain, aiding in disease diagnosis and monitoring treatment response. rsc.org The continued development of this versatile scaffold is poised to provide a new generation of chemical probes to unravel biological complexity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.